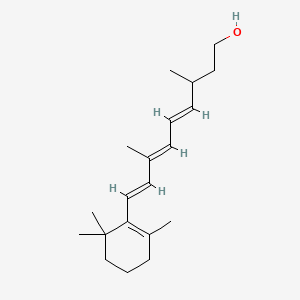

all-trans-13,14-Dihydroretinol

Overview

Description

All-trans-13,14-Dihydroretinol is a metabolite of all-trans retinoic acid . It is formed from all-trans retinoic acid by retinol saturase . This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-CH group of donor with other acceptors .

Synthesis Analysis

The CRTISO-related mouse enzyme is a retinol saturase carrying out the saturation of the 13-14 double bond of all-trans-retinol to produce all-trans-13,14-Dihydroretinol . This process appears not to be enzyme-mediated, as kinetic experiments did not show saturation by the substrate in this rather sluggish reaction .

Molecular Structure Analysis

The product of mouse retinol saturase (RetSat) has a shifted UV absorbance maximum, lambda (max) = 290 nm, compared with the parent compound, all-trans-retinol (lambda (max) = 325 nm), and its MS analysis (m/z = 288) indicates saturation of a double bond .

Chemical Reactions Analysis

The CRTISO-related mouse enzyme is a retinol saturase carrying out the saturation of the 13-14 double bond of all-trans-retinol to produce all-trans-13,14-Dihydroretinol . The process appears not to be enzyme mediated, as kinetic experiments did not show saturation by the substrate in this rather sluggish reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of all-trans-13,14-Dihydroretinol are as follows :

Scientific Research Applications

Ligand of Retinoid X Receptor (RXR)

Specific Scientific Field

Biochemistry and Molecular Biology

Summary of the Application

13,14-Dihydroretinol, specifically 9-cis-13,14-dihydroretinoic acid (9CDHRA), has been identified as an endogenous ligand of the retinoid X receptor (RXR) in mice . RXRs are ligand-activated transcription factors that heterodimerize with a number of nuclear hormone receptors, thereby controlling a variety of physiological processes .

Methods of Application or Experimental Procedures

The identification of 9CDHRA as an endogenous RXR ligand was achieved through biochemical and molecular biology techniques. These included high-performance liquid chromatography-mass spectrometry (HPLC-MS) for the identification and quantification of 9CDHRA .

Results or Outcomes

The discovery of 9CDHRA filled a gap in understanding the endogenous ligands of RXR. It was found to induce moderate transcriptional RXR activation . This discovery may have biomedical implications, as RXRs are implicated in the control of a number of physiological functions .

Metabolite of All-trans Retinoic Acid

Specific Scientific Field

Summary of the Application

13,14-Dihydroretinol is a metabolite of all-trans retinoic acid . It is formed from all-trans retinoic acid by retinol saturase . This metabolite can serve as a precursor for the synthesis of bioactive 13,14-dihydro-retinoid metabolites .

Methods of Application or Experimental Procedures

The identification of 13,14-Dihydroretinol as a metabolite of all-trans retinoic acid was achieved through biochemical techniques. These included high-performance liquid chromatography-mass spectrometry (HPLC-MS) for the identification and quantification of the metabolite .

Results or Outcomes

The discovery of 13,14-Dihydroretinol as a metabolite of all-trans retinoic acid has implications for understanding the metabolism of retinoic acid and its role in various physiological processes .

Potential Treatment for Neuropsychiatric or Neurodegenerative Disorders

Specific Scientific Field

Summary of the Application

Recent studies suggest that 13,14-Dihydroretinol, specifically its 9-cis isomer, may have potential utility for the treatment of some neuropsychiatric or neurodegenerative disorders .

Methods of Application or Experimental Procedures

The potential therapeutic applications of 13,14-Dihydroretinol are being explored through in vitro and in vivo studies, including animal models of neuropsychiatric and neurodegenerative disorders .

Results or Outcomes

While research is ongoing, early studies suggest that 13,14-Dihydroretinol may have potential therapeutic benefits in the treatment of certain neuropsychiatric or neurodegenerative disorders .

Safety And Hazards

Future Directions

A predictive model of 15 metabolites, including all-trans-13,14-dihydroretinol, was developed by logistic regression after LASSO and random forest analysis . This model held high predictive accuracies on distinguishing esophageal squamous cell carcinoma (ESCC) from controls in the discovery and validation groups (accuracies > 89%) . This suggests that all-trans-13,14-dihydroretinol could be a potential biomarker for early detection and prognosis of ESCC .

properties

IUPAC Name |

(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBOQVAIYMSUDT-HRYGCDPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CCO)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315313 | |

| Record name | 13,14-Dihydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | All-trans-13,14-dihydroretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

all-trans-13,14-Dihydroretinol | |

CAS RN |

115797-14-3 | |

| Record name | 13,14-Dihydroretinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115797-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13,14-Dihydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | All-trans-13,14-dihydroretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)

![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B1140288.png)